N-{2-[(3S,5S,7S)-1-Adamantyloxy]ethyl}-3-(1,3-benzodioxol-5-YL)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-{2-[(3S,5S,7S)-1-Adamantyloxy]ethyl}-3-(1,3-benzodioxol-5-YL)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of adamantane, benzodioxole, and oxadiazole moieties, which contribute to its distinct chemical behavior and potential utility in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3S,5S,7S)-1-Adamantyloxy]ethyl}-3-(1,3-benzodioxol-5-YL)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, the introduction of the adamantane moiety, and the coupling with the benzodioxole derivative. Common reagents used in these reactions include carboxylic acids, hydrazides, and various coupling agents under controlled conditions such as elevated temperatures and inert atmospheres.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3S,5S,7S)-1-Adamantyloxy]ethyl}-3-(1,3-benzodioxol-5-YL)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzodioxole and oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{2-[(3S,5S,7S)-1-Adamantyloxy]ethyl}-3-(1,3-benzodioxol-5-YL)-1,2,4-oxadiazole-5-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{2-[(3S,5S,7S)-1-Adamantyloxy]ethyl}-3-(1,3-benzodioxol-5-YL)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it may inhibit certain signaling pathways involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(3S,5S,7S)-1-Adamantyloxy]ethyl}-3-(1,3-benzodioxol-5-YL)-1,2,4-oxadiazole-5-carboxamide: shares similarities with other oxadiazole derivatives and adamantane-containing compounds.
Ginsenoside Compound K: Known for its pharmacological properties, including anti-inflammatory and anticancer effects.
Ursolic Acid: Exhibits anti-cancer activities through various mechanisms.
Uniqueness
The uniqueness of This compound lies in its combined structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H25N3O5 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C22H25N3O5/c26-20(21-24-19(25-30-21)16-1-2-17-18(8-16)28-12-27-17)23-3-4-29-22-9-13-5-14(10-22)7-15(6-13)11-22/h1-2,8,13-15H,3-7,9-12H2,(H,23,26) |
InChI Key |
DVGGFCPCTZIZCL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCCNC(=O)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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